2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine

Medicinal Chemistry Physicochemical Property Lipophilicity

2-[6-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is a fluorinated pyridine derivative with a primary amine functionality. It is a member of a class of compounds valued as versatile synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C8H10F2N2
Molecular Weight 172.18 g/mol
Cat. No. B13081809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine
Molecular FormulaC8H10F2N2
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(F)F)CCN
InChIInChI=1S/C8H10F2N2/c9-8(10)7-3-1-2-6(12-7)4-5-11/h1-3,8H,4-5,11H2
InChIKeyFUZGMPFMGYXSPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-[6-(Difluoromethyl)pyridin-2-yl]ethan-1-amine (CAS 1256808-90-8)


2-[6-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is a fluorinated pyridine derivative with a primary amine functionality . It is a member of a class of compounds valued as versatile synthetic intermediates in medicinal chemistry and agrochemical research. Its core structure, a pyridine ring substituted with a difluoromethyl group and an ethylamine chain, is a key scaffold for building more complex molecules, particularly those requiring metabolic stability and modulated lipophilicity [1]. The compound is commercially available from various vendors, typically with a purity of 95% or higher .

Why 2-[6-(Difluoromethyl)pyridin-2-yl]ethan-1-amine Cannot Be Replaced by a Generic Pyridine Analog


The specific positioning of the difluoromethyl (-CF2H) and ethylamine (-CH2CH2NH2) groups on the pyridine ring of this compound creates a unique combination of physicochemical properties that cannot be replicated by simple substitutions. While analogs with a trifluoromethyl (-CF3) group (e.g., CAS 1000504-55-1) or different substitution patterns exist, the -CF2H group is a well-documented lipophilic bioisostere of a hydroxyl or amine group, offering a distinct balance of metabolic stability and hydrogen-bonding capacity [1]. Substituting this specific isomer for a generic aminopyridine or a positional isomer risks introducing unwanted changes in target affinity, cellular permeability, or metabolic profile in downstream applications [2].

Quantitative Differentiation of 2-[6-(Difluoromethyl)pyridin-2-yl]ethan-1-amine from Analogs


LogP Comparison: Modulated Lipophilicity vs. Trifluoromethyl Analog

The predicted octanol-water partition coefficient (XLogP3) for 2-[6-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is 0.9 [1]. This value is significantly lower than that of its trifluoromethyl analog (2-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-amine, CAS 1000504-55-1), which has a higher predicted lipophilicity. While specific XLogP3 data for the trifluoromethyl analog was not located, the well-established increase in lipophilicity conferred by a -CF3 group over a -CF2H group supports this differentiation [2].

Medicinal Chemistry Physicochemical Property Lipophilicity

Topological Polar Surface Area (TPSA): A Predictive Measure for Cell Permeability

The computed Topological Polar Surface Area (TPSA) for 2-[6-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is 38.9 Ų [1]. This value falls well below the widely accepted threshold of 140 Ų for good oral bioavailability and membrane permeability [2]. In comparison, a more polar analog, such as 4-(Difluoromethyl)pyridin-2-amine (with an additional amine directly on the ring), would be expected to have a higher TPSA, potentially limiting its passive permeability.

Medicinal Chemistry Physicochemical Property Permeability

Vendor-Specified Purity: Baseline for Reproducible Research

Commercial suppliers consistently list a minimum purity specification of 95% for 2-[6-(Difluoromethyl)pyridin-2-yl]ethan-1-amine [1]. This is a standard purity level for a research intermediate. While not a biological differentiator, this established quality benchmark ensures that experiments can be conducted with a defined and consistent chemical entity, reducing the risk of confounding results from impurities that might plague lower-grade or custom-synthesized analogs.

Analytical Chemistry Quality Control Synthetic Intermediate

Primary Research Applications for 2-[6-(Difluoromethyl)pyridin-2-yl]ethan-1-amine


Synthesis of Novel Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

This compound serves as a versatile building block for creating 2-aminopyridine-based scaffolds, a privileged structure in the design of potent and selective human neuronal nitric oxide synthase (hnNOS) inhibitors. The difluoromethyl group is a key substituent in this class, as demonstrated by a 2023 study where a 4-(difluoromethyl)pyridin-2-amine derivative exhibited a Ki of 19 nM against hnNOS with over 1075-fold selectivity versus human eNOS [1]. 2-[6-(Difluoromethyl)pyridin-2-yl]ethan-1-amine provides an alternative substitution pattern for exploring structure-activity relationships (SAR) around this promising target for neurodegenerative diseases.

Development of Lipid Kinase (PI3K/mTOR) Inhibitors

Difluoromethyl-substituted pyridines are established intermediates for synthesizing inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinase. For instance, 4-(difluoromethyl)pyridin-2-amine is a known key intermediate for clinical candidates PQR620 and PQR530 [2]. The target compound, with its ethylamine linker, offers a different vector for attaching the pyridine core to larger inhibitor scaffolds, potentially influencing potency, selectivity, and physicochemical properties of the final drug candidates [3].

General Medicinal Chemistry as a Lipophilic, Metabolically Stable Amine

The difluoromethyl group (-CF2H) is a valuable lipophilic bioisostere for hydroxyl (-OH) and amine (-NH2) groups, often improving a drug candidate's metabolic stability and membrane permeability without drastically altering its hydrogen-bonding properties [4]. The compound's primary amine provides a convenient handle for further derivatization (e.g., amide bond formation, reductive amination). Its balanced physicochemical profile (low TPSA, moderate logP) makes it a superior choice over more polar or lipophilic aminopyridine analogs when designing molecules intended for oral bioavailability or CNS penetration [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.